molecular formula C8H13N3O2 B1487855 [1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1342600-38-7

[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1487855
CAS No.: 1342600-38-7
M. Wt: 183.21 g/mol
InChI Key: ACUPLBDBDPBPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound [1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 184.21 g/mol
  • CAS Number : 1342600-38-7

Triazoles are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound has not been extensively characterized; however, studies on related triazole compounds suggest several potential pathways:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in metabolic pathways related to cancer and inflammation.
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways such as the Notch and Akt signaling pathways, which are crucial in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:

  • Study Findings : A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values were reported in the low micromolar range (approximately 0.8 - 2.96 µmol/L), indicating potent activity against these cell lines .
Cell LineIC50 (µmol/L)Treatment Duration
MCF-72.9624 hours
MDA-MB-2310.8048 hours
SK-BR-31.2124 hours

Induction of Apoptosis

The compound has been linked to the induction of apoptosis in cancer cells. Mechanistic studies suggest that treatment with triazole derivatives leads to increased production of reactive oxygen species (ROS), which triggers apoptotic pathways .

Anti-inflammatory Properties

Triazole compounds are also being explored for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and modulate immune responses, although specific data on this compound is limited .

Case Studies

A notable study investigated a series of triazole derivatives for their anticancer properties. The results showed that compounds with structural similarities to this compound exhibited significant growth inhibition in various cancer cell lines and induced apoptosis through ROS-mediated pathways .

Properties

IUPAC Name

[1-(oxan-4-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5,8,12H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUPLBDBDPBPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 4
[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 6
[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.